molecular formula C22H27FN4O3 B2802883 6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1705964-52-8

6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2802883
CAS No.: 1705964-52-8
M. Wt: 414.481
InChI Key: JRXIXPVLCNMDKM-UHFFFAOYSA-N
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Description

6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H27FN4O3 and its molecular weight is 414.481. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Compounds with similar structural features, including fluoro-substituted phenyl rings and pyridone moieties, have been extensively studied for their antibacterial properties. For instance, pyridonecarboxylic acids have demonstrated significant antibacterial activity, highlighting the potential of fluoro-substituted compounds in developing new antibacterial agents (Egawa et al., 1984). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antimicrobial activities, suggesting the structural relevance of fluorine-containing heterocycles in combating bacterial infections (Patel & Patel, 2010).

Kinase Inhibitors

Research on N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives has shown potent inhibitory activity against c-Met kinase, a target for cancer therapy. These findings suggest that compounds with a 2-fluorophenoxy substitution pattern may serve as effective kinase inhibitors, offering a promising approach for developing new anticancer therapies (Liu et al., 2020).

Chemosensors

The use of fluorophore-based chemosensors incorporating fluoro-substituted phenolic units demonstrates the utility of fluorinated compounds in detecting metal ions. A study employing a ruthenium(II) tris(bipyridine) complex as a fluorescent chemosensor for cobalt ions highlights the potential of fluoro-substituted compounds in environmental monitoring and analytical chemistry (Li et al., 2006).

Properties

IUPAC Name

6-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-25-21(28)7-6-19(24-25)22(29)27-12-8-16(9-13-27)26-14-10-17(11-15-26)30-20-5-3-2-4-18(20)23/h2-7,16-17H,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXIXPVLCNMDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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